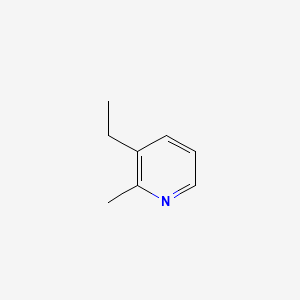

3-Ethyl-2-methylpyridine

Description

The exact mass of the compound this compound is 121.089149355 g/mol and the complexity rating of the compound is 80.6. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-3-8-5-4-6-9-7(8)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKDGABMFBCSRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074841 | |

| Record name | 3-Ethyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14159-59-2, 27987-10-6 | |

| Record name | 3-Ethyl-2-methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014159592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, ethylmethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027987106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PICOLINE, 3-ETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S6IRA9M3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Unveiling a Key Heterocyclic Building Block

An In-Depth Technical Guide to 3-Ethyl-2-methylpyridine for Scientific Professionals

This compound is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis. As a member of the pyridine family, it is an aromatic heterocyclic compound whose core structure is a foundational element in numerous biologically active molecules, including vitamins and pharmaceuticals.[1][2] Its specific arrangement of ethyl and methyl groups on the pyridine ring imparts distinct physical and chemical properties, making it a versatile precursor for creating more complex molecular architectures. This guide provides an in-depth overview of this compound, tailored for researchers, chemists, and drug development professionals who require a comprehensive understanding of its properties, synthesis, and handling for laboratory and industrial applications.

Core Compound Identification

Precise identification is critical in research and development. This compound is cataloged under several identifiers, with CAS Number 27987-10-6 being a primary reference point.[3][4][5]

| Identifier | Data | Source(s) |

| IUPAC Name | This compound | [6] |

| CAS Number | 27987-10-6 | [3][4][7] |

| Alternate CAS | 14159-59-2 | [6] |

| Molecular Formula | C₈H₁₁N | [4][6] |

| Molecular Weight | 121.18 g/mol | [4][6] |

| Canonical SMILES | CCC1=C(N=CC=C1)C | [6] |

| InChIKey | ZZKDGABMFBCSRP-UHFFFAOYSA-N | [6] |

Physicochemical and Spectroscopic Properties

Understanding the physical properties of a compound is paramount for designing experiments, purification protocols, and safe handling procedures. The properties of this compound are summarized below. Its limited solubility in water is attributed to its hydrophobic ethyl and methyl side chains, while it is generally more soluble in polar organic solvents like alcohols.[8]

| Property | Value | Source(s) |

| Boiling Point | 178.6 °C at 760 mmHg | [4][7] |

| Density | 0.919 g/cm³ | [4][7] |

| Flash Point | 58.2 °C | [4] |

| Refractive Index | 1.499 | [4] |

| Polar Surface Area (PSA) | 12.9 Ų | [4][6] |

| XLogP3 | 1.952 | [4] |

Synthesis and Reactivity

General Synthesis Pathway

Substituted pyridines like this compound are commonly synthesized via condensation reactions. A prevalent industrial method involves reacting aldehydes or ketones with ammonia over a catalyst at elevated temperature and pressure.[9] This approach, a variation of the Chichibabin pyridine synthesis, efficiently constructs the pyridine ring from simple, acyclic precursors.

The synthesis of this compound would conceptually involve the reaction of precursors that can provide the necessary carbon skeleton and nitrogen atom, such as a combination of propanal, acetaldehyde, and ammonia.

Caption: Conceptual workflow for the synthesis of this compound.

Reactivity Profile

The reactivity of this compound is governed by the pyridine ring and its alkyl substituents.

-

Pyridine Ring: The nitrogen atom has a lone pair of electrons, making the compound basic and nucleophilic. It can react with acids to form pyridinium salts.

-

Alkyl Side-Chains: The ethyl and methyl groups can undergo oxidation. The oxidation of the methyl group, in particular, is a key reaction for producing valuable derivatives. For example, the oxidation of related alkylpyridines is a primary industrial route to produce pyridinecarboxylic acids, such as nicotinic acid (Vitamin B3).[9][10]

Applications in Research and Drug Development

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] this compound serves as a crucial starting material in this domain.

-

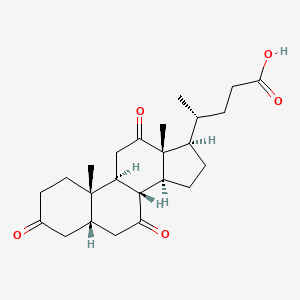

Precursor to Nicotinic Acid (Vitamin B3): The most significant application of alkylpyridines is in the synthesis of nicotinic acid and its amide, nicotinamide.[10][11] These compounds are essential human nutrients (Vitamin B3) involved in the biosynthesis of coenzymes NAD and NADP, which are vital for metabolism and DNA repair.[10] The industrial synthesis often involves the oxidation of an alkylpyridine.

-

Building Block in Organic Synthesis: It is used as a foundational building block for synthesizing more complex molecules.[8] Its derivatives are explored in the development of agrochemicals, pharmaceuticals, and dyes.[8] The pyridine nucleus is a key component in drugs for various therapeutic areas, including tuberculosis treatment (e.g., isoniazid).[1]

Safety, Handling, and Storage

While a specific, comprehensive safety dataset for this compound is limited, data from analogous substituted pyridines provide a strong basis for safe handling protocols.[3] Related compounds like 5-ethyl-2-methylpyridine and 3-methylpyridine are classified as flammable liquids that can be harmful if swallowed, toxic in contact with skin, and may cause severe skin burns and eye damage.[12][13]

Hazard Summary (Based on Analogs)

-

Flammability: Combustible liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[14]

-

Toxicity: Harmful if swallowed and can be toxic if inhaled or absorbed through the skin.[12]

-

Corrosivity: May cause severe skin burns and serious eye damage.[12]

-

Incompatible Materials: Strong acids, acid chlorides, and strong bases.[12]

Recommended Handling Protocol

-

Engineering Controls: Handle the product only within a certified chemical fume hood or a closed system with appropriate exhaust ventilation to minimize inhalation exposure.[12] Ensure an eyewash station and safety shower are readily accessible.[13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[3]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and flame-retardant antistatic protective clothing.

-

Respiratory Protection: If exposure limits are likely to be exceeded, use a full-face respirator with an appropriate organic vapor cartridge (e.g., type ABEK).[3]

-

-

Storage: Store in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[12] Keep containers tightly closed and away from incompatible substances.[12][13]

-

Spill Management: In case of a spill, evacuate the area. Remove all sources of ignition.[13] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[12] Do not allow the product to enter drains.

Experimental Protocol: Oxidation to Pyridine-2,3-dicarboxylic acid

This protocol describes a conceptual laboratory-scale oxidation of this compound, a key step towards synthesizing nicotinic acid derivatives. The reaction oxidizes both alkyl side chains.

Objective: To synthesize pyridine-2,3-dicarboxylic acid via oxidation of this compound.

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Distilled water

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter paper

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10 g of sodium hydroxide in 200 mL of distilled water.

-

Addition of Reactant: Add 12.1 g (0.1 mol) of this compound to the flask. Stir the mixture to create a suspension.

-

Oxidant Addition: While stirring vigorously, slowly and portion-wise add 47.4 g (0.3 mol) of potassium permanganate. Causality Note: The addition must be slow to control the exothermic reaction.

-

Reflux: Once the addition is complete, heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours. Causality Note: The elevated temperature is necessary to drive the oxidation of the stable alkyl groups to completion.

-

Quenching and Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a Buchner funnel to remove the manganese dioxide (MnO₂) precipitate. Wash the precipitate with a small amount of hot water to recover any adsorbed product.

-

Acidification and Precipitation: Combine the filtrate and washings. Cool the solution in an ice bath. Slowly add concentrated hydrochloric acid while stirring until the pH reaches approximately 3-4. Causality Note: The dicarboxylic acid product is soluble as its carboxylate salt in basic solution and precipitates upon acidification.

-

Isolation and Drying: A white precipitate of pyridine-2,3-dicarboxylic acid will form. Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.

-

Characterization: Determine the yield and characterize the product using techniques such as melting point determination and NMR spectroscopy.

Conclusion

This compound stands as a compound of significant utility in synthetic chemistry. Its straightforward synthesis from basic precursors and its role as a key intermediate for high-value chemicals, most notably nicotinic acid, underscore its importance. For professionals in drug discovery and materials science, a thorough understanding of its properties, reactivity, and safe handling is essential for leveraging its potential as a versatile molecular building block.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

LookChem. (n.d.). This compound. LookChem. [Link]

-

Solubility of Things. (n.d.). This compound. [Link]

-

The Good Scents Company. (n.d.). 5-ethyl-2-methyl pyridine. [Link]

-

Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine. [Link]

-

ResearchGate. (n.d.). Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. [Link]

-

Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine. [Link]

- Google Patents. (n.d.). Process for the synthesis of 3-methyl-pyridine.

-

MDPI. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. [Link]

-

PubMed. (2024). 3-Methylpyridine: Synthesis and Applications. [Link]

-

Wikipedia. (n.d.). Nicotinic acid. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 27987-10-6 [chemicalbook.com]

- 6. This compound | C8H11N | CID 34087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]

- 10. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

3-Ethyl-2-methylpyridine molecular weight and formula

An In-Depth Technical Guide to 3-Ethyl-2-methylpyridine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. Moving beyond basic data, this document delves into the compound's fundamental properties, synthesis, analytical characterization, and critical applications, with an emphasis on the causal relationships that inform laboratory practice.

Core Molecular Identity

This compound is a substituted pyridine derivative, a heterocyclic aromatic organic compound. Its foundational identity is defined by its molecular formula and weight, which are the starting points for all stoichiometric and analytical considerations.

The structure consists of a pyridine ring substituted with a methyl group at position 2 and an ethyl group at position 3. This specific arrangement of alkyl groups influences its steric and electronic properties, impacting its reactivity and potential applications as a chemical intermediate.

Caption: Chemical structure of this compound.

Table 1: Fundamental Properties of this compound

| Identifier | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₁N | [1][2][3] |

| Molecular Weight | 121.18 g/mol | [1] |

| Exact Mass | 121.089149355 Da | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 14159-59-2 | [1] |

| Canonical SMILES | CCC1=C(N=CC=C1)C |[1] |

Physicochemical and Spectroscopic Data

The physical properties of this compound are critical for its handling, purification, and use in reactions. For instance, its boiling point dictates the conditions required for distillation, while its density is essential for accurate measurements by volume.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Density | 0.919 g/cm³ | [2][3] |

| Boiling Point | 178.6 °C at 760 mmHg | [2][3] |

| Flash Point | 58.2 °C | [2][3] |

| Vapor Pressure | 1.33 mmHg at 25°C | [2] |

| XLogP3 | 2.0 | [2] |

| Refractive Index | 1.499 |[3] |

Spectroscopic data provides the empirical basis for structural confirmation. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for verifying the identity and purity of the compound.[1]

Synthesis Pathways and Chemical Reactivity

Substituted pyridines like this compound are commonly synthesized via condensation reactions. One of the most established methods is the Chichibabin pyridine synthesis, which involves the reaction of aldehydes, ketones, or their equivalents with ammonia.[4] Specifically, 5-ethyl-2-methylpyridine, a structural isomer, is produced industrially by the condensation of paraldehyde (a trimer of acetaldehyde) and ammonia.[5] A similar logic applies to other isomers.

The choice of reactants and catalysts is crucial; it dictates the substitution pattern on the final pyridine ring. The reaction is typically performed under heat and pressure, driving the cyclization and dehydration steps that lead to the aromatic pyridine core.

Caption: Generalized pathway for pyridine synthesis.

In terms of reactivity, the alkyl side chains of this compound are susceptible to oxidation. This reaction is of significant industrial importance, as the oxidation of related compounds like 5-ethyl-2-methylpyridine is a key step in the synthesis of nicotinic acid (Vitamin B3).[5][6] The pyridine ring itself is relatively resistant to oxidation but can undergo electrophilic substitution, although it is less reactive than benzene.

Analytical Workflow: Molecular Weight and Purity Determination

Confirming the molecular weight and purity of this compound is a prerequisite for its use in any research or development setting. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for this purpose, providing both separation from impurities and precise mass determination.

Standard Operating Protocol: GC-MS Analysis

This protocol outlines a self-validating system for the characterization of this compound. The causality is clear: chromatographic separation ensures that the mass spectrum obtained is of a pure compound, allowing for unambiguous identification.

-

Sample Preparation:

-

Prepare a dilute solution (approx. 100 µg/mL) of the this compound sample in a high-volatility solvent such as dichloromethane or hexane. The choice of solvent is critical to ensure complete volatilization in the GC inlet without interfering with the analysis.

-

-

Instrument Setup (Typical Parameters):

-

GC:

-

Inlet Temperature: 250°C (ensures rapid vaporization).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min. This temperature gradient allows for the separation of components based on their boiling points and column interactions.

-

-

MS:

-

Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level provides reproducible fragmentation patterns.

-

Mass Range: Scan from m/z 40 to 200. This range comfortably includes the molecular ion and expected fragments.

-

-

-

Injection and Analysis:

-

Inject 1 µL of the prepared sample into the GC inlet.

-

The compound travels through the capillary column, separating from any impurities. The time it takes to elute is its retention time.

-

-

Data Interpretation:

-

The primary peak in the chromatogram corresponds to this compound.

-

The mass spectrum for this peak should show a molecular ion (M⁺) peak at m/z = 121, confirming its molecular weight.[7]

-

The fragmentation pattern serves as a fingerprint for structural confirmation.

-

Caption: Workflow for molecular weight confirmation using GC-MS.

Role in Pharmaceutical and Chemical Synthesis

This compound and its isomers are valuable building blocks in organic synthesis. Their primary application lies in their use as precursors to more complex molecules, particularly in the pharmaceutical and agrochemical industries.[8]

The most prominent application is the synthesis of nicotinic acid (Niacin or Vitamin B3) and its amide, nicotinamide .[6] These compounds are essential human nutrients and are also used to treat hyperlipidemia.[6] The industrial synthesis often involves the oxidation of an alkylpyridine, such as 5-ethyl-2-methylpyridine.[5][6]

Caption: Synthetic role as a precursor to Nicotinic Acid.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount for safety. The information is derived from Safety Data Sheets (SDS).

-

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, impervious clothing, and appropriate gloves. In case of insufficient ventilation, a full-face respirator should be used.[9][10]

-

Handling: Handle in a well-ventilated area or under a chemical fume hood. Keep away from open flames, hot surfaces, and sources of ignition.[10][11] Grounding of containers is necessary to prevent static discharge.[11][12]

-

Storage: Store in a dry, cool, and well-ventilated place. Keep containers tightly closed and store separately from incompatible materials such as strong oxidants and acids.[10][13]

-

Fire-Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[9][13] Wear self-contained breathing apparatus if necessary.[10]

-

Spill Response: Absorb spills with inert material (e.g., sand, vermiculite) and collect in suitable, closed containers for disposal.[10] Prevent entry into drains and waterways.[10][12]

Conclusion

This compound is a well-defined chemical entity whose utility is firmly established by its molecular formula (C₈H₁₁N) and molecular weight (121.18 g/mol ). Its significance extends beyond these fundamental numbers; it serves as a crucial intermediate in the synthesis of valuable compounds, most notably nicotinic acid. A thorough understanding of its physicochemical properties, synthesis, and analytical characterization is essential for its effective and safe utilization in research and industrial applications.

References

-

This compound | C8H11N | CID 34087 - PubChem. National Center for Biotechnology Information. [Link]

-

This compound - LookChem. LookChem. [Link]

-

ICSC 0802 - 3-METHYLPYRIDINE. International Labour Organization. [Link]

-

2-ethyl-3-methylpyridine - NIST WebBook. National Institute of Standards and Technology. [Link]

-

Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. ResearchGate. [Link]

-

5-ethyl-2-methylpyridine - Organic Syntheses Procedure. Organic Syntheses. [Link]

- Process for the synthesis of 3-methyl-pyridine - Google Patents.

-

5-Ethyl-2-methylpyridine - Wikipedia. Wikipedia. [Link]

-

Synthesis and Characterization of 2-[2-Aryltelluroethyl] -3-Methyl Pyridines (Te,N) and 2-[2-(3-Methyl Pyridoethyltelluro) Ethyl] - Oriental Journal of Chemistry. Oriental Journal of Chemistry. [Link]

-

3-Methylpyridine: Synthesis and Applications - PubMed. National Center for Biotechnology Information. [Link]

-

Nicotinic acid - Wikipedia. Wikipedia. [Link]

Sources

- 1. This compound | C8H11N | CID 34087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]

- 6. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. ICSC 0802 - 3-METHYLPYRIDINE [chemicalsafety.ilo.org]

An In-Depth Technical Guide to the Spectroscopic Data of 3-Ethyl-2-methylpyridine

This guide provides a comprehensive analysis of the spectroscopic data for 3-Ethyl-2-methylpyridine (CAS No: 14159-59-2), a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is fundamental for its synthesis, identification, and application in further research and development. This document offers an in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles of spectroscopic analysis.

Molecular Structure and Spectroscopic Overview

This compound possesses a pyridine ring substituted with a methyl group at the 2-position and an ethyl group at the 3-position. This substitution pattern gives rise to a unique spectroscopic fingerprint, which is crucial for its unambiguous identification and characterization. The molecular structure is as follows:

Caption: Key Fragmentation Pathways of this compound in Mass Spectrometry.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄) and place it in a solution cell.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the pure solvent.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).

-

Data Acquisition: Acquire the mass spectrum. The instrument software will plot the relative abundance of ions as a function of their mass-to-charge ratio.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The data presented in this guide serves as a valuable reference for researchers working with this compound, enabling its confident identification and use in various scientific endeavors. The detailed interpretation of the spectra highlights the key structural features of the molecule and provides a framework for the analysis of related substituted pyridine derivatives.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem Compound Summary for CID 34087, this compound. National Center for Biotechnology Information. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Physical and chemical properties of 3-Ethyl-2-methylpyridine

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Ethyl-2-methylpyridine

Abstract: this compound is a substituted pyridine derivative that serves as a valuable heterocyclic building block in organic synthesis. Its unique substitution pattern offers specific steric and electronic properties, making it a compound of interest for researchers in medicinal chemistry, agrochemicals, and materials science. This guide provides a comprehensive overview of its core physical and chemical properties, spectroscopic profile, reactivity, and handling protocols. The information herein is synthesized to provide researchers, scientists, and drug development professionals with the foundational knowledge required for its effective application in experimental design and synthesis.

Molecular Structure and Identification

Understanding the fundamental structure and nomenclature of this compound is the first step in its application. The molecule consists of a pyridine ring substituted with a methyl group at position 2 and an ethyl group at position 3.

The strategic placement of the alkyl groups, particularly the methyl group adjacent to the nitrogen atom (the α-position), significantly influences the molecule's reactivity and physical properties. This substitution pattern is crucial for synthetic chemists designing complex molecular architectures.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₁₁N | [1][2] |

| Molecular Weight | 121.18 g/mol | [1] |

| CAS Number | 14159-59-2, 27987-10-6 | [1][2][3] |

| Canonical SMILES | CCC1=C(N=CC=C1)C | [1] |

| InChI | InChI=1S/C8H11N/c1-3-8-5-4-6-9-7(8)2/h4-6H,3H2,1-2H3 | [1] |

| InChIKey | ZZKDGABMFBCSRP-UHFFFAOYSA-N | [1] |

Physicochemical and Thermochemical Properties

The physical properties of this compound dictate its behavior in various laboratory settings, from reaction conditions to purification methods. These properties are summarized below.

| Property | Value | Source |

| Boiling Point | 178.6 °C at 760 mmHg | [2][3] |

| Density | 0.919 g/cm³ | [2][4] |

| Flash Point | 58.2 °C | [2][4] |

| Refractive Index | 1.499 | [2][3] |

| Vapor Pressure | 1.33 mmHg at 25 °C | [4][5] |

| LogP | 1.952 | [2][4] |

These values are critical for process safety assessments (e.g., flash point) and for designing purification protocols such as distillation, where boiling point and vapor pressure are key parameters. The density indicates it is less dense than water.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The expected spectral characteristics are derived from its molecular structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the asymmetric substitution. Key features would include a triplet and quartet for the ethyl group, a singlet for the methyl group, and distinct signals in the aromatic region for the three pyridine ring protons. The proximity of the alkyl groups to each other and the nitrogen atom will influence their chemical shifts.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show eight distinct signals, corresponding to each unique carbon atom in the molecule. The carbons of the pyridine ring will appear in the aromatic region, while the signals for the ethyl and methyl carbons will be in the aliphatic region.[6]

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 121.[1] Common fragmentation patterns for alkylpyridines involve the loss of the alkyl groups or parts thereof. A prominent fragment would likely be observed from the benzylic cleavage of the ethyl group, resulting in a peak at m/z = 106 (M-15).

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic C-H stretching vibrations for the aromatic ring and the aliphatic side chains. Aromatic C=C and C=N stretching bands would be visible in the 1400-1600 cm⁻¹ region, which are characteristic of the pyridine ring.

Solubility and Partitioning

The solubility of a compound is a critical parameter in drug development and reaction chemistry, influencing bioavailability and reaction medium selection.

-

Solvent Compatibility: Due to the presence of the nitrogen atom, this compound possesses some polarity. However, the hydrophobic character of the two alkyl side chains limits its solubility in water.[7]

-

Organic Solvents: It is generally more soluble in polar organic solvents like alcohols (e.g., ethanol) and dimethyl sulfoxide (DMSO).[7] Its miscibility with common non-polar organic solvents like ethers and chloroform is also expected.

-

Temperature Effects: As with most organic compounds, the solubility of this compound is expected to increase with temperature.[7]

This solubility profile makes it suitable for a wide range of organic reactions but requires consideration when designing aqueous workup procedures.

Chemical Reactivity and Stability

The reactivity of this compound is governed by the pyridine ring and its alkyl substituents.

-

Basicity: The lone pair of electrons on the nitrogen atom imparts basic properties, allowing it to react with acids to form pyridinium salts. The pKa of the conjugate acid is influenced by the electron-donating alkyl groups.

-

Reactivity of the α-Methyl Group: The methyl group at the 2-position (α to the nitrogen) is significantly more acidic than a typical alkyl C-H bond. It can be deprotonated by strong bases like sodium amide (NaNH₂) or butyllithium to form a nucleophilic carbanion.[8][9] This anion can then react with various electrophiles (e.g., alkyl halides, carbonyls), providing a powerful method for further functionalization.

-

Oxidation of Side Chains: The alkyl side chains can be oxidized under strong oxidizing conditions. For instance, the related isomer 5-ethyl-2-methylpyridine is industrially oxidized with nitric acid to produce nicotinic acid (Vitamin B3), demonstrating the reactivity of the alkyl groups on the pyridine ring.[10][11]

-

Ring Reactivity: The pyridine ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution compared to benzene.

Caption: Key reactive sites and corresponding reaction types for this compound.

Synthesis and Analysis Workflow

While numerous methods exist for synthesizing substituted pyridines, a common industrial approach for alkylpyridines is the Chichibabin synthesis, which involves the condensation of aldehydes or ketones with ammonia.[10][12] The synthesis of 5-ethyl-2-methylpyridine, for example, is achieved by reacting paraldehyde (an acetaldehyde trimer) with ammonia under heat and pressure.[10] A similar strategy could be adapted for this compound, though specific precursors and conditions would vary.

A generalized workflow for the preparation and characterization of such a compound in a research setting is outlined below.

Conceptual Experimental Workflow

-

Synthesis: React appropriate aldehyde/ketone precursors with an ammonia source under optimized temperature and pressure conditions.

-

Workup and Extraction: Neutralize the reaction mixture and extract the crude product into a suitable organic solvent.

-

Purification: Purify the extracted product, typically via fractional distillation under reduced pressure, to isolate the desired isomer.

-

Characterization:

-

Confirm the structure and identity using spectroscopic methods (NMR, MS, IR).

-

Assess purity using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Sources

- 1. This compound | C8H11N | CID 34087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Page loading... [guidechem.com]

- 4. lookchem.com [lookchem.com]

- 5. echemi.com [echemi.com]

- 6. spectrabase.com [spectrabase.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 2-Methylpyridine - Wikipedia [en.wikipedia.org]

- 9. Solved What is the major product of the following reaction? | Chegg.com [chegg.com]

- 10. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Discovery and History of 3-Ethyl-2-methylpyridine

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of 3-Ethyl-2-methylpyridine. Intended for researchers, scientists, and professionals in drug development, this document delves into the foundational chemistry of alkylpyridines, with a particular focus on the historical context of their synthesis. We will explore the seminal Chichibabin pyridine synthesis, the primary route to this class of compounds, and discuss the physicochemical properties and applications of this compound, drawing comparisons with its more industrially prominent isomer, 5-Ethyl-2-methylpyridine.

Introduction: The Dawn of Pyridine Chemistry

The pyridine ring, a heterocyclic aromatic organic compound, is a cornerstone of medicinal and industrial chemistry. Its derivatives are integral to a vast array of pharmaceuticals, agrochemicals, and other specialty chemicals. The exploration of substituted pyridines began in earnest in the late 19th and early 20th centuries, with chemists seeking to understand and harness the reactivity of this fundamental scaffold.

Early work on pyridine derivatives was often characterized by harsh reaction conditions and low yields. A significant breakthrough came in 1924 when Aleksei Chichibabin reported a versatile method for synthesizing pyridine rings.[1][2] This reaction, now known as the Chichibabin pyridine synthesis, revolutionized the accessibility of a wide range of alkyl-substituted pyridines and remains a fundamental process in their production today.[1][2]

The Chichibabin Pyridine Synthesis: A Gateway to Alkylpyridines

The Chichibabin pyridine synthesis is a condensation reaction that typically involves aldehydes, ketones, or α,β-unsaturated carbonyl compounds reacting with ammonia or its derivatives.[1][2] The general form of the reaction allows for the formation of various substituted pyridines, with the substitution pattern on the resulting ring being dictated by the choice of the starting carbonyl compounds.

The mechanism of the Chichibabin synthesis is a cascade of well-established organic reactions, including imine formation, aldol condensation, and Michael addition, culminating in the cyclization and aromatization to the pyridine ring. While groundbreaking, the original Chichibabin synthesis often suffered from low yields, typically not exceeding 20%, and the formation of numerous byproducts, which necessitated laborious purification procedures.[2]

Over the decades, significant efforts have been made to optimize the Chichibabin synthesis. Modern industrial processes often employ gas-phase reactions over solid-acid catalysts, such as alumina or silica, at high temperatures (350–500 °C).[1][3] These modifications have substantially improved both the yield and selectivity of the reaction, making the production of various alkylpyridines economically viable.[1]

Caption: General schematic of the Chichibabin Pyridine Synthesis.

This compound: Synthesis and Physicochemical Profile

While the Chichibabin synthesis provides a general route to alkylpyridines, the specific first synthesis of this compound is not prominently documented in the historical literature. Its discovery is intrinsically linked to the broader exploration of the Chichibabin reaction and the systematic investigation of various aldehyde and ketone combinations.

The synthesis of this compound via the Chichibabin methodology would theoretically involve the condensation of propanal and acetaldehyde with ammonia. The reaction would proceed through a series of intermediates to form the desired substituted pyridine ring.

Caption: Conceptual synthetic route to this compound.

Physicochemical Properties

This compound is a substituted pyridine with the following key properties:

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N | [4] |

| Molecular Weight | 121.18 g/mol | [4] |

| CAS Number | 14159-59-2 | [4] |

| Appearance | Data not readily available; likely a liquid at room temperature | |

| Boiling Point | 178.6 °C at 760 mmHg (Predicted) | |

| Density | 0.919 g/cm³ (Predicted) | |

| Solubility | Expected to have some solubility in organic solvents |

Note: Some physical properties are predicted as extensive experimental data is not widely published.

Spectroscopic Data

Modern spectroscopic techniques are essential for the unambiguous identification of this compound. Key spectral data are available in public databases.[4][5]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides characteristic chemical shifts for the eight carbon atoms in the molecule, allowing for structural elucidation.[5]

-

Mass Spectrometry (GC-MS): Gas chromatography coupled with mass spectrometry is a powerful tool for identifying this compound in complex mixtures and confirming its molecular weight.[4]

A Tale of Two Isomers: this compound vs. 5-Ethyl-2-methylpyridine

In the landscape of alkylpyridines, this compound is often overshadowed by its isomer, 5-Ethyl-2-methylpyridine. This disparity is primarily due to the significant industrial application of the latter.

5-Ethyl-2-methylpyridine is a crucial intermediate in the large-scale synthesis of nicotinic acid (niacin or Vitamin B3).[6][7] The industrial production of 5-Ethyl-2-methylpyridine is achieved through the condensation of paraldehyde (a trimer of acetaldehyde) with ammonia.[6] The subsequent oxidation of 5-Ethyl-2-methylpyridine yields nicotinic acid, a vital nutrient and pharmaceutical agent.[6][7]

This direct and economically important pathway to a vitamin has led to extensive research and process optimization for the synthesis of 5-Ethyl-2-methylpyridine, while this compound has remained a compound of more academic interest with less documented industrial significance.

Applications and Future Perspectives

The documented applications of this compound are not as extensive as those of other pyridine derivatives. However, as a substituted pyridine, it holds potential as a building block in organic synthesis. Its utility may lie in the synthesis of more complex molecules where this specific substitution pattern is required.

For professionals in drug development, substituted pyridines are privileged structures due to their ability to form hydrogen bonds and participate in various biological interactions. While there are no major drugs currently based on a this compound core, the exploration of novel chemical space is a constant endeavor in the pharmaceutical industry. The unique electronic and steric properties imparted by the 2-methyl and 3-ethyl groups could be exploited in the design of new bioactive compounds.

Further research into the reactivity and potential applications of this compound could unveil new opportunities in areas such as:

-

Medicinal Chemistry: As a scaffold for the synthesis of novel therapeutic agents.

-

Materials Science: As a ligand for the formation of metal complexes with interesting catalytic or photophysical properties.

-

Agrochemicals: As a precursor for new pesticides or herbicides.

Conclusion

The history of this compound is intrinsically woven into the broader narrative of pyridine chemistry, dominated by the influential Chichibabin synthesis. While it has not achieved the industrial prominence of its isomer, 5-Ethyl-2-methylpyridine, it remains a compound of interest for its potential as a synthetic building block. A thorough understanding of its synthesis, properties, and the historical context of its discovery provides valuable insights for researchers and scientists working at the forefront of chemical innovation. The continued exploration of such fundamental chemical entities is crucial for the advancement of drug discovery and materials science.

References

- Chichibabin, A. E. (1924). Über die Kondensation des Crotonaldehyds mit Ammoniak bei Gegenwart von Aluminiumoxyd. Journal für Praktische Chemie, 107(1), 122-128.

-

Wikipedia. (n.d.). Chichibabin pyridine synthesis. Retrieved from [Link]

- Li, J. J. (2006). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.

- Shimizu, S., Watanabe, N., Kataoka, T., Shoji, T., Abe, N., Morishita, S., & Ichimura, H. (2007). Pyridine and Pyridine Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. Retrieved from [Link]

-

Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

- Frank, R. L., & Smith, P. V. (1946). The Synthesis of Alkylpyridines. Chemical Reviews, 39(1), 1-111.

- Mosher, H. S. (1950). The Chemistry of the Pyridines. In R. C. Elderfield (Ed.), Heterocyclic Compounds (Vol. 1, pp. 397-681). John Wiley & Sons.

- Badger, G. M., & Sasse, W. H. F. (1963). The Synthesis of Pyridines. Advances in Heterocyclic Chemistry, 2, 179-217.

- Frank, R. L., Pilgrim, F. J., & Riener, E. F. (1950). 5-ETHYL-2-METHYLPYRIDINE. Organic Syntheses, 30, 41.

- patents.google.com. (1974). Process for the production of 2-methyl-5-ethyl pyridine.

-

researchgate.net. (2022). Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. Retrieved from [Link]

-

pubchem.ncbi.nlm.nih.gov. (n.d.). This compound. Retrieved from [Link]

-

ojc.asia. (n.d.). Synthesis and Characterization of 2-[2-Aryltelluroethyl] -3-Methyl Pyridines (Te,N) and 2-[2-(3-Methyl Pyridoethyltelluro) Ethyl]. Retrieved from [Link]

-

thegoodscentscompany.com. (n.d.). 5-ethyl-2-methyl pyridine. Retrieved from [Link]

-

pubmed.ncbi.nlm.nih.gov. (2024). 3-Methylpyridine: Synthesis and Applications. Retrieved from [Link]

-

pubchem.ncbi.nlm.nih.gov. (n.d.). 5-Ethyl-2-methylpyridine. Retrieved from [Link]

Sources

- 1. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. Chichibabin pyridine synthesis [a.osmarks.net]

- 3. wikiwand.com [wikiwand.com]

- 4. This compound | C8H11N | CID 34087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]

- 7. Nicotinic acid - Wikipedia [en.wikipedia.org]

Quantum Chemical Calculations for 3-Ethyl-2-methylpyridine: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 3-Ethyl-2-methylpyridine. Pyridine derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][2] A detailed understanding of their molecular characteristics is paramount for rational drug design and development.[3][4] This whitepaper outlines a robust computational workflow using Density Functional Theory (DFT), offering researchers and drug development professionals a practical framework for in-silico analysis. We will delve into the theoretical underpinnings of the chosen computational methods, provide step-by-step protocols for calculation, and demonstrate the interpretation of key results, including optimized geometry, vibrational frequencies, Frontier Molecular Orbitals (HOMO-LUMO), and Molecular Electrostatic Potential (MEP).

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, a substituted pyridine derivative, represents a class of heterocyclic compounds of significant interest in pharmaceutical research. The pyridine scaffold is a common feature in a wide array of therapeutic agents due to its ability to engage in various biological interactions.[1][3] Computational chemistry provides a powerful lens to investigate the intrinsic properties of such molecules at an atomic level, offering insights that can accelerate the drug discovery process.[5] By employing quantum chemical calculations, we can predict a molecule's three-dimensional structure, stability, reactivity, and potential interaction sites, all of which are critical parameters in the design of novel therapeutics.[4][6]

This guide will focus on the application of Density Functional Theory (DFT), a widely-used quantum chemical method that offers a favorable balance between computational cost and accuracy for organic molecules.[6][7] We will explore how DFT calculations can be leveraged to obtain a detailed understanding of the physicochemical properties of this compound, thereby informing its potential as a lead compound in drug development.

Theoretical Framework and Computational Methodology

The accuracy and reliability of quantum chemical calculations are fundamentally dependent on the chosen theoretical method and basis set.[8][9] For the analysis of this compound, we advocate for the use of Density Functional Theory (DFT) with the B3LYP hybrid functional and a split-valence Pople-style basis set, such as 6-311++G(d,p).[10][11]

2.1. Density Functional Theory (DFT): A Primer

DFT is a computational method that models the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction.[6] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, often providing accurate results for a wide range of chemical systems.[12]

2.2. The Role of the Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals.[13][14] The 6-311++G(d,p) basis set is a versatile choice for organic molecules.[15] The "6-311" indicates a split-valence triple-zeta basis set, providing a flexible description of the valence electrons. The "++G" signifies the addition of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and systems with lone pairs. The "(d,p)" denotes the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate representation of the electron distribution in chemical bonds.[14]

Step-by-Step Computational Protocol

The following protocol outlines the key steps for performing quantum chemical calculations on this compound using a computational chemistry software package like Gaussian.[16][17]

-

Molecule Building and Initial Geometry: Construct the 3D structure of this compound using a molecular builder. The initial coordinates can be obtained from databases like PubChem.[18]

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. This is a crucial step to ensure that all subsequent calculations are performed on a stable structure.[7][8] The optimization should be carried out using the chosen level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Vibrational Frequency Analysis: Following a successful geometry optimization, a frequency calculation is essential.[19][20] This serves two primary purposes:

-

Verification of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[20]

-

Prediction of Infrared (IR) Spectrum: The calculated vibrational frequencies and their corresponding intensities provide a theoretical IR spectrum, which can be compared with experimental data for validation.[21]

-

-

Electronic Property Calculations: Once the optimized geometry is confirmed, single-point energy calculations can be performed to determine various electronic properties, including:

-

Frontier Molecular Orbitals (HOMO-LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's chemical reactivity and electronic transitions.[22][23]

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution around the molecule, highlighting electrophilic and nucleophilic regions.[1][24]

-

-

Thermochemical Analysis: Frequency calculations also provide valuable thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, which are crucial for understanding the thermodynamics of chemical reactions.[25][26]

Results and In-Depth Analysis

This section presents the expected quantitative data from DFT calculations on this compound at the B3LYP/6-311++G(d,p) level of theory.

Optimized Molecular Geometry

The geometry optimization reveals the key structural parameters of this compound. The pyridine ring is expected to be planar, a characteristic of aromatic systems.[27] The bond lengths and angles of the ethyl and methyl substituents will be consistent with sp3 and sp2 hybridization.

| Parameter | Expected Value (Å or °) |

| C-N bond lengths (ring) | ~1.34 Å |

| C-C bond lengths (ring) | ~1.39 Å |

| C-C bond length (ethyl) | ~1.53 Å |

| C-H bond lengths | ~1.09 Å |

| C-N-C bond angle (ring) | ~117° |

| C-C-C bond angles (ring) | ~120° |

| H-C-H bond angles | ~109.5° |

Vibrational Analysis: The Molecular Fingerprint

Vibrational analysis provides a theoretical infrared (IR) spectrum, where each absorption peak corresponds to a specific molecular motion (stretching, bending, etc.).[19] This "molecular fingerprint" is invaluable for compound identification and characterization.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| C-H stretching (aromatic) | 3000 - 3100 | Stretching of C-H bonds on the pyridine ring. |

| C-H stretching (aliphatic) | 2850 - 3000 | Stretching of C-H bonds in the ethyl and methyl groups. |

| C=N, C=C stretching (ring) | 1400 - 1600 | Stretching vibrations of the aromatic ring. |

| C-H bending | 1350 - 1480 | Bending motions of the C-H bonds. |

| Ring breathing | ~1000 | In-plane expansion and contraction of the pyridine ring. |

It is important to note that calculated harmonic vibrational frequencies are often systematically higher than experimental values.[21] Therefore, it is common practice to apply a scaling factor (typically around 0.96 for B3LYP functionals) to the calculated frequencies for better agreement with experimental data.[11]

Electronic Properties: Unveiling Reactivity

The electronic properties of this compound dictate its reactivity and intermolecular interactions.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

| Parameter | Expected Value (eV) |

| HOMO Energy | Negative value |

| LUMO Energy | Negative or slightly positive value |

| HOMO-LUMO Gap | Positive value |

The MEP map provides a visual representation of the charge distribution on the molecular surface.[24] Regions of negative electrostatic potential (typically colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and prone to nucleophilic attack.[28] For this compound, the nitrogen atom's lone pair will create a region of significant negative potential, making it a primary site for protonation and hydrogen bonding.[27]

Thermochemical Data

Thermochemical parameters are essential for understanding the stability and reactivity of a molecule under different conditions.[25][29] These values are derived from the vibrational analysis.[26]

| Parameter | Expected Value (Hartree/Particle or kcal/mol) |

| Zero-Point Vibrational Energy (ZPVE) | Positive value |

| Thermal correction to Enthalpy | Positive value |

| Thermal correction to Gibbs Free Energy | Positive value |

These values can be used to calculate reaction enthalpies and free energies, providing insights into the thermodynamic feasibility of chemical processes involving this compound.[25]

Visualizing the Computational Workflow and Key Concepts

Visual aids are crucial for understanding complex computational processes and theoretical concepts.

Caption: A flowchart illustrating the key steps in the quantum chemical analysis of this compound.

Caption: A diagram illustrating the concept of the HOMO-LUMO energy gap and its significance in determining molecular properties.

Conclusion and Future Directions

Quantum chemical calculations, particularly using DFT, provide a robust and insightful framework for the detailed characterization of molecules like this compound. The computational protocols and analyses presented in this guide offer a solid foundation for researchers and drug development professionals to predict and understand the structural, electronic, and spectroscopic properties of pyridine derivatives. This in-silico approach can significantly streamline the early stages of drug discovery by enabling the rational design of molecules with desired properties and providing a deeper understanding of their potential biological activity. Future work could involve extending these calculations to explore intermolecular interactions with biological targets through methods like molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, further bridging the gap between theoretical chemistry and practical drug development.

References

-

Electrostatic potential maps of pyridine derivatives containing OMe,... - ResearchGate. [Link]

-

Useful Thermochemistry from Gaussian Calculations - Dr. Joaquin Barroso's Blog. [Link]

-

Electrostatic potential map (MEP) of pyridine and some its investigated derivatives. [Link]

-

Interpretation of Vibrational Spectra Using Molecular Orbital Theory Calculations. [Link]

-

Thermochemistry in Gaussian. [Link]

-

Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program - Medium. [Link]

-

Thermochemistry in Gaussian. [Link]

-

Molecular modeling optimization of anticoagulant pyridine derivatives - PubMed - NIH. [Link]

-

Thermochemistry in Gaussian. [Link]

-

Chem350: Thermochemistry using Gaussian. - ResearchGate. [Link]

-

Anharmonic vibrational spectroscopy calculations with electronic structure potentials: comparison of MP2 and DFT for organic molecules - ElectronicsAndBooks. [Link]

-

Gaussian guide | Lee Group @ UOW. [Link]

-

Molecular electrostatic potential map of selected derivatives - ResearchGate. [Link]

-

This compound | C8H11N | CID 34087 - PubChem - NIH. [Link]

-

15.5: Aromatic Heterocycles - Pyridine and Pyrrole - Chemistry LibreTexts. [Link]

-

The Synthesis and Quantum Chemistry Calculation Based on 2-Thiol Pyridine Ligand. [Link]

-

8.1 Introduction to Basis Sets - Q-Chem Manual. [Link]

-

Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride - ResearchGate. [Link]

-

Direct calculation of anharmonic vibrational states of polyatomic molecules using density functional theory: Spectroscopic tests of recently developed functionals | Request PDF - ResearchGate. [Link]

-

Basis set (chemistry) - Wikipedia. [Link]

-

How to perform TD DFT calculation in Gaussian - YouTube. [Link]

-

This compound | C8H11N | CID 34087 - PubChem. [Link]

-

Basis set and methods for organic molecules - ResearchGate. [Link]

-

Q-Chem 5.0 User's Manual : Vibrational Analysis. [Link]

-

Refer to the electrostatic potential maps to answer the following questions - Pearson. [Link]

-

Visualizing Molecular Properties & Vibrational Frequencies in GaussView | Dr MA Hashmi. [Link]

-

Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. [Link]

-

Anharmonic vibrational spectroscopy calculations with electronic structure potentials: Comparison of MP2 and DFT for organic molecules - ResearchGate. [Link]

-

Basis Sets in Quantum Chemistry | Request PDF - ResearchGate. [Link]

-

Frequencies and Thermochemistry - Rowan. [Link]

-

Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan | Spectroscopy Online. [Link]

-

How can I learn DFT calculations by using Gaussian 09 Software? - ResearchGate. [Link]

-

How to do DFT calculation at different Temperature and Pressure using Gaussian - YouTube. [Link]

-

Pyridine interaction with γ-CuI: synergy between molecular dynamics and molecular orbital approaches to molecule/surface interactions - RSC Publishing. [Link]

-

Quantum Anharmonic Calculations of Vibrational Spectra for Water Adsorbed on Titania Anatase(101) Surface: Dissociative versus Molecular Adsorption - PMC - NIH. [Link]

-

Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC - NIH. [Link]

-

Vibration and DFT Comparative Study of Pyridine with Cu, Ni and Zn Metals - YouTube. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. [Link]

-

This compound - LookChem. [Link]

-

Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis | ACS Omega. [Link]

-

APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW - Neuroquantology. [Link]

-

The Role of Computational Chemistry in Accelerating Drug Discovery - SteerOn Research. [Link]

-

Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling of - Trends in Sciences. [Link]

-

An analysis of structural, spectroscopic, quantum chemical and in silico studies of ethyl 3-[(pyridin-2-yl)amino]propanoate: A potential thrombin inhibitor | Request PDF - ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular modeling optimization of anticoagulant pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. neuroquantology.com [neuroquantology.com]

- 5. steeronresearch.com [steeronresearch.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 14. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. medium.com [medium.com]

- 17. researchgate.net [researchgate.net]

- 18. This compound | C8H11N | CID 34087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 20. Frequencies and Thermochemistry | Rowan [rowansci.com]

- 21. researchgate.net [researchgate.net]

- 22. tis.wu.ac.th [tis.wu.ac.th]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. joaquinbarroso.com [joaquinbarroso.com]

- 26. gaussian.com [gaussian.com]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. Refer to the electrostatic potential maps <IMAGE> to answer... | Study Prep in Pearson+ [pearson.com]

- 29. gaussian.com [gaussian.com]

An In-depth Technical Guide to the Solubility of 3-Ethyl-2-methylpyridine in Organic Solvents

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 3-Ethyl-2-methylpyridine. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in synthesis, formulation, and other applications. The guide covers the fundamental physicochemical properties of this compound that dictate its solubility, the theoretical principles of solvent-solute interactions, and a qualitative and comparative solubility profile in various organic solvents. Recognizing the scarcity of published quantitative data, this document provides a detailed, field-proven experimental protocol for the precise determination of its solubility. This guide is structured to provide both theoretical understanding and practical, actionable methodologies.

Introduction to this compound

This compound is a substituted pyridine derivative with the chemical formula C₈H₁₁N.[1] As a member of the pyridine family, it is an aromatic heterocyclic compound that serves as a valuable building block in organic synthesis.[2] Its derivatives are utilized in the development of agrochemicals, dyes, and critically, as intermediates in the synthesis of pharmaceutical compounds.[2]

Understanding the solubility of this compound is paramount for its effective application. Solubility dictates the choice of solvent for chemical reactions, influences purification strategies such as crystallization, and is a critical parameter in the formulation of active pharmaceutical ingredients (APIs). A thorough knowledge of its behavior in different organic solvents allows for process optimization, improved reaction yields, and the development of stable, effective formulations.

Physicochemical Properties Governing Solubility

The solubility of a compound is intrinsically linked to its molecular structure. For this compound, the key characteristics are:

-

Molecular Structure: The molecule consists of a pyridine ring, which is aromatic, with a nitrogen atom replacing one carbon-hydrogen unit of a benzene ring. This ring is substituted with a methyl group at position 2 and an ethyl group at position 3.

-

Polarity: The nitrogen atom in the pyridine ring possesses a lone pair of electrons and is more electronegative than carbon, inducing a dipole moment and making the molecule polar.[2] This inherent polarity is the primary driver for its interaction with polar solvents.

-

Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor. This capability allows for favorable interactions with protic solvents (e.g., alcohols) that can act as hydrogen bond donors.

-

Hydrophobic Character: The presence of the ethyl and methyl side chains introduces a nonpolar, hydrophobic character to the molecule.[2] This alkyl character contributes to its solubility in less polar organic solvents and limits its solubility in highly polar solvents like water.

-

Molecular Weight: The molecular weight of this compound is 121.18 g/mol .[1]

The interplay between the polar pyridine head and the nonpolar alkyl side chains results in a molecule with moderate polarity, capable of dissolving in a range of organic solvents.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3][4] This empirical rule states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

-

Polar Solvents: Polar solvents, such as alcohols (e.g., ethanol, methanol) and acetone, will readily engage with the polar pyridine ring of this compound through dipole-dipole interactions. Protic polar solvents can also form hydrogen bonds with the nitrogen atom, further enhancing solubility.[2]

-

Nonpolar Solvents: Nonpolar solvents, such as hexane and toluene, primarily interact through weaker van der Waals forces (London dispersion forces). The ethyl and methyl groups on the this compound ring will have favorable interactions with these solvents.

-

Balance of Forces: The overall solubility in a given solvent is determined by the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. For this compound, its solubility is expected to be highest in moderately polar to polar organic solvents where both its polar and nonpolar moieties can be effectively solvated.

Solubility Profile in Common Organic Solvents

While specific quantitative solubility data (e.g., g/100 mL at a specific temperature) for this compound is not widely published, a profile can be constructed based on its physicochemical properties and data from closely related isomers. The following table summarizes the expected solubility and provides comparative data for similar compounds.

| Solvent | Polarity Type | Expected Solubility of this compound | Comparative Data for Related Isomers |

| Methanol | Polar Protic | High | 5-Ethyl-2-pyridine-ethanol is miscible with Methanol.[5] |

| Ethanol | Polar Protic | High | 5-Ethyl-2-methylpyridine is soluble in ethanol; 3-Ethylpyridine is freely soluble.[6][7] |

| Acetone | Polar Aprotic | High | 5-Ethyl-2-methylpyridine is very soluble in acetone.[7] |

| Dichloromethane | Polar Aprotic | High | 5-Ethyl-2-pyridine-ethanol is freely soluble in Dichloromethane.[5] |

| Toluene | Nonpolar | Moderate | General principle: The alkyl groups favor solubility in aromatic hydrocarbons. |

| Diethyl Ether | Slightly Polar | Moderate to High | 3-Ethylpyridine is freely soluble in diethyl ether.[6] |

| Hexane | Nonpolar | Low to Moderate | The hydrophobic alkyl chains promote some solubility, but the polar ring limits it. |

| Water | Highly Polar Protic | Limited / Low | The hydrophobic side chains limit solubility.[2] Isomer 5-Ethyl-2-methylpyridine has a reported solubility of 1.2 g/100 mL.[8] |

Disclaimer: The "Expected Solubility" is a qualitative prediction based on chemical principles. The comparative data is for isomeric or structurally similar compounds and should be used as an indicator, not an absolute value for this compound.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a robust experimental protocol is essential. The isothermal shake-flask method is a reliable and widely accepted standard for this purpose. This protocol is designed to be a self-validating system.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials & Equipment:

-

This compound (high purity)

-

Selected organic solvent (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg)

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or incubator

-

Calibrated thermometer or thermocouple

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV or FID)

Methodology:

-

Preparation of Standard Solutions:

-

Accurately prepare a series of calibration standards by dissolving known masses of this compound in the chosen solvent. A minimum of five concentration levels is recommended to establish a linear calibration curve.

-

Causality Explanation: A precise calibration curve is critical for accurately converting the analytical signal (e.g., peak area from chromatography) of the saturated solution into a concentration value.

-

-

Sample Preparation (in Triplicate):

-

Add an excess amount of this compound to a vial. "Excess" means adding enough solid or liquid solute so that a portion will visibly remain undissolved after equilibrium is reached.

-

Accurately record the mass of the solvent added to the vial.

-

Causality Explanation: Starting with excess solute ensures that the solution becomes fully saturated. Running samples in triplicate provides statistical confidence in the final result and helps identify any experimental outliers.

-

-

Equilibration:

-

Secure the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

To validate the equilibration time, samples can be taken at different time points (e.g., 24h, 36h, 48h). Equilibrium is confirmed when the measured concentration does not change between subsequent time points.

-

Causality Explanation: Solubility is an equilibrium property. Insufficient agitation or time will result in an undersaturated solution and an erroneously low solubility value. Temperature control is critical as solubility is highly temperature-dependent.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vials to rest in the temperature-controlled environment for several hours to let the excess solute settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step must be performed quickly to prevent temperature changes that could cause precipitation.

-

Causality Explanation: It is crucial to analyze only the dissolved solute. Filtration removes any suspended microparticles of the undissolved solute, which would otherwise lead to an overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the prepared calibration standards.

-

Analyze the calibration standards and the diluted samples using a validated HPLC or GC method.

-

Causality Explanation: Diluting the sample into the linear range of the instrument is a fundamental requirement for accurate analytical quantification.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original, undiluted saturated solution by multiplying by the dilution factor.

-

Express the final solubility in standard units, such as g/100 mL, mg/mL, or mol/L.

-

Calculate the mean and standard deviation from the triplicate results.

-